Superior Potency Against TKI-Sensitive EGFR Mutants
In a direct head-to-head comparison, BEBT-109 exhibited significantly greater potency in reducing the viability of cells harboring EGFR TKI-sensitive mutants (Del19, G719A, and L861Q) compared to osimertinib [1]. This superior potency is quantifiable and provides a clear rationale for selecting BEBT-109 over osimertinib when investigating the pharmacodynamics of TKI-sensitive EGFR mutations in vitro [2].
| Evidence Dimension | In vitro cytotoxicity / cell viability reduction |
|---|---|
| Target Compound Data | IC50 values: PC-9 (EGFR Del19) = 0.13 nM, Ba/F3 (EGFR G719A) = 0.47 nM, Ba/F3 (EGFR L861Q) = 0.57 nM |
| Comparator Or Baseline | Osimertinib: IC50 values: PC-9 (EGFR Del19) = 0.38 nM, Ba/F3 (EGFR G719A) = 3.76 nM, Ba/F3 (EGFR L861Q) = 2.27 nM |
| Quantified Difference | BEBT-109 is 2.9-fold, 8.0-fold, and 4.0-fold more potent than osimertinib against the Del19, G719A, and L861Q mutants, respectively. |
| Conditions | CellTiter-GLO assay after 3 days of treatment; PC-9 and Ba/F3 cell lines expressing specific EGFR mutants; n=3. |
Why This Matters
This head-to-head data provides unambiguous evidence that BEBT-109 is a more potent tool compound than osimertinib for in vitro studies focused on TKI-sensitive EGFR mutants, ensuring more robust and sensitive assay readouts.
- [1] Fan F, et al. Translational Oncology. 2021;14(2):100951. Figure 2E. View Source
- [2] Fan F, et al. Translational Oncology. 2021;14(2):100951. View Source
